molecular formula C17H14F2N2 B1240642 (3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B1240642
M. Wt: 284.3 g/mol
InChI Key: NJZHEQOUHLZCOX-DVOMOZLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4S,9bR)-golgicide A is a 6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline that has 3aS,4S,9bR configuration. It is an enantiomer of a (3aR,4R,9bS)-golgicide A.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study outlines the synthesis of similar compounds, highlighting a three-component cyclocondensation method, useful in creating structurally complex quinolines (Tolstikov et al., 2014). Another research focuses on the synthesis of N-trifluoroacetyl derivatives, emphasizing the versatility of quinoline compounds (Tolstikov et al., 2011).

  • Neurotropic Activity : A series of substituted quinolines, similar to the compound , were synthesized and evaluated for neurotropic activities. These compounds showed potential effects on locomotion and exploratory activity (Krainova et al., 2009).

  • Chemical Transformations : Research has been conducted on the conversion of quinoline derivatives into other complex structures through reactions like ozonolysis, indicating the potential for diverse chemical transformations (Lucchini et al., 1986).

Pharmacological Applications

  • Anion Receptors : Studies show that derivatives of quinoline, particularly those with fluorine substitutions, can function as neutral anion receptors. This suggests a potential application in chemical sensing or molecular recognition (Anzenbacher et al., 2000).

  • Anticancer Properties : Novel compounds structurally related to quinolines, including derivatives, have shown anti-breast cancer activity. This highlights the potential of quinoline structures in developing new therapeutic agents (Marcos et al., 2021).

  • Antimicrobial Activity : Quinoline derivatives, including those with pyrazole and pyridine moieties, have demonstrated significant antimicrobial properties, suggesting their potential use in treating infectious diseases (Amer et al., 2018).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structures of various isomeric quinolines have been studied, providing insight into the molecular arrangements and interactions that could be relevant for the compound (de Souza et al., 2015).

properties

Product Name

(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H14F2N2

Molecular Weight

284.3 g/mol

IUPAC Name

(3aS,4S,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16-/m1/s1

InChI Key

NJZHEQOUHLZCOX-DVOMOZLQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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